

Spectroscopic Characterization of Ethyl Isocyanoacetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl isocyanoacetate

Cat. No.: B046423

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Introduction: **Ethyl isocyanoacetate** (CAS No. 2999-46-4) is a valuable reagent in organic synthesis, serving as a versatile building block for various heterocyclic compounds such as oxazoles, imidazoles, and pyrroles.^[1] Its utility in the pharmaceutical and materials science sectors necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the key spectroscopic data for **ethyl isocyanoacetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. The ^1H and ^{13}C NMR spectra of **ethyl isocyanoacetate** provide definitive information about its structure.

^1H NMR Data

The ^1H NMR spectrum displays three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.31	Triplet (t)	3H	-O-CH ₂ -CH ₃
~4.25	Quartet (q)	2H	-O-CH ₂ -CH ₃
~4.29	Singlet (s)	2H	CH ₂ -NC

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

The ¹³C NMR spectrum shows five signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ) ppm	Assignment
~14.1	-O-CH ₂ -CH ₃
~45.5	CH ₂ -NC
~63.0	-O-CH ₂ -CH ₃
~160.0	-N≡C
~164.5	C=O

Solvent: CDCl₃

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility.

- Sample Preparation: Dissolve 10-20 mg of **ethyl isocyanoacetate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.^{[2][3]} For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.^[2]
- Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.^[4]

- **Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Place the NMR tube in the spectrometer's probe. The instrument's magnetic field homogeneity is optimized through a process called shimming, using the deuterium signal from the solvent as a lock.^[5]
- **Spectral Parameters:** For ^1H NMR, acquire data over a spectral width of approximately 0-12 ppm. For ^{13}C NMR, the typical spectral width is 0-220 ppm. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of **ethyl isocyanoacetate** is characterized by strong absorptions corresponding to the isocyano and ester functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
~2985	Medium	C-H (sp^3) stretch
~2155	Strong, Sharp	$\text{-N}^+\equiv\text{C}^-$ (Isocyanide) stretch
~1750	Strong, Sharp	C=O (Ester) stretch
~1200	Strong	C-O (Ester) stretch

Sample preparation: Neat (thin film)

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure, non-volatile liquid like **ethyl isocyanoacetate**, the "neat" sample preparation method is simplest.^{[6][7]}

- **Prepare Salt Plates:** Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.
- **Apply Sample:** Place a single drop of **ethyl isocyanoacetate** onto the center of one salt plate.^[6]
- **Create Film:** Carefully place the second salt plate on top of the first, gently pressing them together to create a thin, uniform capillary film of the liquid between the plates.^[6]
- **Acquire Spectrum:** Mount the "sandwiched" plates in the spectrometer's sample holder.
- **Background Scan:** First, run a background scan with an empty sample holder to record the spectrum of atmospheric CO₂ and H₂O, which will be automatically subtracted from the sample spectrum.^[8]
- **Sample Scan:** Place the sample holder with the prepared plates into the spectrometer and acquire the IR spectrum, typically over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Electron Ionization (EI) MS Data

The mass spectrum of **ethyl isocyanoacetate** shows a clear molecular ion peak and characteristic fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment / Putative Fragment
113	~20%	[M] ⁺ (Molecular Ion)
85	~5%	[M - C ₂ H ₄] ⁺
68	~100% (Base Peak)	[M - OCH ₂ CH ₃] ⁺
42	~70%	[CH ₂ =C=O] ⁺
41	~30%	[CH ₂ NC] ⁺

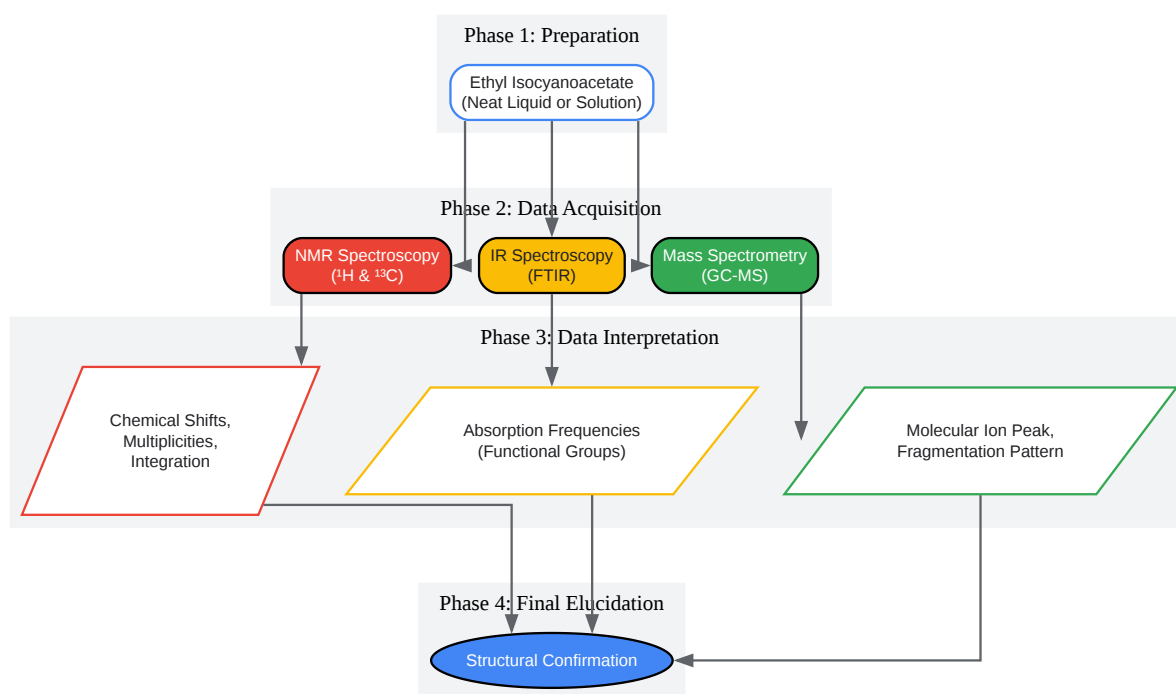
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like **ethyl isocyanoacetate**.

- **Sample Preparation:** Prepare a dilute solution of **ethyl isocyanoacetate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Injection:** Inject a small volume (typically 1 μ L) of the solution into the GC inlet, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column temperature is programmed to ramp up, separating the analyte from any impurities based on boiling point and column affinity.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[9]
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.^[10]
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a chemical entity like **ethyl isocyanoacetate** relies on the integration of data from multiple spectroscopic techniques. The logical workflow from sample to structure is a systematic process.



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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of **ethyl isocyanoacetate**.

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